Massoia lactone Massoia lactone 5, 6-Dihydro-6-pentyl-2H-pyran-2-one, also known as 5-hydroxy-2-decenoic acid D-lactone or C-10 massoia lactone, belongs to the class of organic compounds known as dihydropyranones. Dihydropyranones are compounds containing a hydrogenated pyran ring which bears a ketone, and contains one double bond. 5, 6-Dihydro-6-pentyl-2H-pyran-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5, 6-dihydro-6-pentyl-2H-pyran-2-one is primarily located in the membrane (predicted from logP). 5, 6-Dihydro-6-pentyl-2H-pyran-2-one is a sweet, coconut, and creamy tasting compound that can be found in fruits. This makes 5, 6-dihydro-6-pentyl-2H-pyran-2-one a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 54814-64-1
VCID: VC20810072
InChI: InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3
SMILES: CCCCCC1CC=CC(=O)O1
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

Massoia lactone

CAS No.: 54814-64-1

Cat. No.: VC20810072

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Massoia lactone - 54814-64-1

Specification

Description 5, 6-Dihydro-6-pentyl-2H-pyran-2-one, also known as 5-hydroxy-2-decenoic acid D-lactone or C-10 massoia lactone, belongs to the class of organic compounds known as dihydropyranones. Dihydropyranones are compounds containing a hydrogenated pyran ring which bears a ketone, and contains one double bond. 5, 6-Dihydro-6-pentyl-2H-pyran-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5, 6-dihydro-6-pentyl-2H-pyran-2-one is primarily located in the membrane (predicted from logP). 5, 6-Dihydro-6-pentyl-2H-pyran-2-one is a sweet, coconut, and creamy tasting compound that can be found in fruits. This makes 5, 6-dihydro-6-pentyl-2H-pyran-2-one a potential biomarker for the consumption of this food product.
CAS No. 54814-64-1
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name 2-pentyl-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3
Standard InChI Key NEDIAPMWNCQWNW-UHFFFAOYSA-N
SMILES CCCCCC1CC=CC(=O)O1
Canonical SMILES CCCCCC1CC=CC(=O)O1

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